1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an oxetane ring and a pyrimidine dione moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5-methyluracil with a suitable oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the oxetane ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A similar compound with a dihydro structure, used in tRNA modification studies.
2-Thioadenosine: Another related compound, used as an intermediate in the synthesis of pharmaceutical agents.
Uniqueness
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its combination of an oxetane ring and a pyrimidine dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
136451-98-4 |
---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-8(5)15)9-6(3-13)7(4-14)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,9-/m1/s1 |
InChI Key |
NRDGYJVGNAAHDO-ZXFLCMHBSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](O2)CO)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO |
Appearance |
Solid powder |
Key on ui other cas no. |
136451-98-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3',4'-bis(hydroxymethyl)-2'-oxetanyl)-5-methyluracil A 73209 A-73209 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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